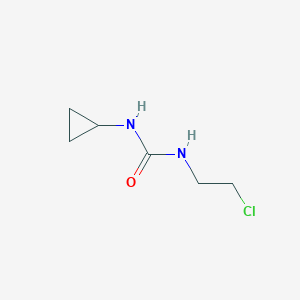
1-(2-Chloroethyl)-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-cyclopropylurea is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications
Selective Herbicide Properties
1-(2-Chloroethyl)-3-cyclopropylurea has been identified as a selective herbicide effective against a range of resistant weed species. Its application in agricultural settings is particularly valuable due to its ability to target both monocotyledonous and dicotyledonous weeds. The compound exhibits excellent selectivity for crops such as:
- Sugar Beets
- Alfalfa (Medicago sativa)
- Bush Beans
- Cotton
- Peanuts
- Soybeans
- Potatoes
- Grains (including wheat and corn)
- Sugar Cane
The recommended application rates range from 0.5 to 5 kg of active agent per hectare, depending on the specific crop and weed species targeted .
Mechanism of Action
The herbicidal action of this compound involves its role as a reactive agent that binds to various intracellular proteins, leading to disruption of cellular processes in target plants. This mechanism allows for effective control of weed populations while minimizing damage to desirable crops .
Formulation and Application Methods
The compound can be formulated into various compositions for optimal delivery, including:
- Powders
- Granulates
- Solutions
- Emulsions
- Suspensions
These formulations can be enhanced with additives like organic solvents and cross-linking agents to improve efficacy and reduce the required amount of active ingredient .
Case Studies in Agricultural Use
A series of field trials have demonstrated the effectiveness of this compound in controlling weed populations. For instance, a study evaluated its performance against several weed species in controlled environments. The results indicated that the compound significantly outperformed control agents, achieving higher selectivity and lower injury rates to crops.
Example Trial Results
| Crop Type | Application Rate (kg/ha) | Control Efficacy (%) | Observations |
|---|---|---|---|
| Sugar Beet | 1 | 90 | Minimal crop injury |
| Alfalfa | 2 | 95 | Effective against common weeds |
| Bush Beans | 1 | 85 | Some residual weed presence |
| Cotton | 0.5 | 80 | Good selectivity |
These trials highlight the compound's potential for integrated weed management strategies in sustainable agriculture .
Therapeutic Applications
Beyond its agricultural uses, there is emerging interest in the therapeutic potential of this compound. Research indicates that derivatives of this compound may act as soft alkylating agents, which could be leveraged in medicinal chemistry for the development of new therapeutic agents targeting specific diseases .
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-cyclopropylurea |
InChI |
InChI=1S/C6H11ClN2O/c7-3-4-8-6(10)9-5-1-2-5/h5H,1-4H2,(H2,8,9,10) |
Clé InChI |
GXGYWNVIQTVBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













